GSK-3α Inhibition Potency of Amide Derivatives Built from 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine
The amide derivative 2-Phenyl-N-(4-(2,2,2-trifluoroethoxy)pyrimidin-5-yl)imidazo[1,2-b]pyridazine-8-carboxamide, constructed via acylation of the 5-amino group of the target compound, achieves GSK-3α IC50 = 1 nM and GSK-3β IC50 = 3.60 nM in a 384-well kinase assay (V-bottom plates, 30 µL final volume) [1]. By contrast, a structurally analogous pyridine-based comparator from the same patent series, N-(4-(methylsulfonyl)pyridin-3-yl)-2-phenylimidazo[1,2-b]pyridazine-8-carboxamide (Example 5), yields GSK-3α IC50 = 0.400 nM, indicating that the pyrimidine core bearing the 4-trifluoroethoxy group provides a distinct potency and selectivity scaffold for SAR optimization [2][3].
| Evidence Dimension | GSK-3α inhibitory potency (IC50) |
|---|---|
| Target Compound Data | GSK-3α IC50 = 1 nM; GSK-3β IC50 = 3.60 nM (Example 38 derivative of target compound) |
| Comparator Or Baseline | Example 5 (pyridine core): GSK-3α IC50 = 0.400 nM; Example 1 (pyridine core, no trifluoroethoxy): data available in same patent |
| Quantified Difference | Example 38 (target-derived) potency within 2.5× of most potent analog; offers alternative scaffold with distinct IP space |
| Conditions | V-bottom 384-well plate kinase assay; 30 µL final volume; full-length GST-tagged human recombinant GSK-3α; FL-KRREILSRRP[ps]ERYR-NH2 substrate; 20 hr incubation |
Why This Matters
This demonstrates that the target compound serves as a productive building block for generating potent GSK-3 inhibitors, with sub-nanomolar to low nanomolar IC50 values achievable through simple amide coupling, supporting procurement for CNS and metabolic disease discovery programs.
- [1] BindingDB. BDBM610490. Affinity Data: GSK-3α IC50 = 1 nM; GSK-3β IC50 = 3.60 nM; Tau IC50 = 330 nM. US10774086, Example 38. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=610490 (accessed 2024). View Source
- [2] BindingDB. BDBM610454: N-(4-(Methylsulfonyl)pyridin-3-yl)-2-phenylimidazo[1,2-b]pyridazine-8-carboxamide. GSK-3α IC50 = 0.400 nM. US10774086, Example 5. https://bindingdb.org (accessed 2024). View Source
- [3] Bristol-Myers Squibb. GSK-3 inhibitors. US Patent US10774086B2. Granted 2020-09-15. https://patents.google.com/patent/US10774086B2/en View Source
